3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one
Overview
Description
“3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one” is a chemical compound . It’s a structurally modified derivative of piperazin-1-yl . Tetrahydrothiophen-3-one, a component of this compound, is a heterocyclic nonaromatic ketone with a garlic meaty, green vegetable, buttery odor .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular formula of “this compound” is C11H19ClN2OS. The molecular weight is 262.8 g/mol.Chemical Reactions Analysis
The compound is part of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . These derivatives have been designed and synthesized through a multi-step procedure .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis Techniques
Research has explored various synthetic routes to create piperazine-based compounds, demonstrating the chemical versatility and the ability to introduce different substituents, enhancing the molecule's potential biological activities (Hakobyan et al., 2020). For example, tertiary amino alcohols of the piperazine series have been synthesized, indicating the methodological diversity in crafting molecules with potential therapeutic value.
Crystal Structure Determination
The crystal structures of piperazine derivatives have been elucidated to understand their molecular conformations and interactions. Such studies are crucial for designing compounds with desired biological properties by revealing how molecular geometry affects function (Chen et al., 2021).
Biological Activities and Applications
Anticancer and Antituberculosis Potential
Some piperazine derivatives have been investigated for their anticancer and antituberculosis activities, offering insights into their potential as therapeutic agents. Specific compounds have shown activity against human breast cancer cell lines and tuberculosis bacteria, highlighting the therapeutic potential of such molecules (Mallikarjuna et al., 2014).
Antidepressant and Anxiolytic Effects
The synthesis of novel piperazine derivatives has led to compounds with significant antidepressant and antianxiety activities, as demonstrated in animal models. These findings suggest the potential for developing new psychiatric medications (Kumar et al., 2017).
Structural Modifications for Enhanced Biological Activity
Researchers have focused on structural modifications of piperazine compounds to enhance their biological activity and reduce side effects. This includes efforts to improve the compounds' selectivity for specific receptors or biological targets, which is crucial for developing more effective and safer drugs (Abate et al., 2011).
Future Directions
Properties
IUPAC Name |
3-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2OS/c12-3-1-11(15)14-6-4-13(5-7-14)10-2-8-16-9-10/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYIMIFRHVTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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